N-Tert-butylnicotinamide
CAS No.: 15828-08-7
Cat. No.: VC21270707
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15828-08-7 |
---|---|
Molecular Formula | C10H14N2O |
Molecular Weight | 178.23 g/mol |
IUPAC Name | N-tert-butylpyridine-3-carboxamide |
Standard InChI | InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13) |
Standard InChI Key | UKLIVFNPJKDBAX-UHFFFAOYSA-N |
SMILES | CC(C)(C)NC(=O)C1=CN=CC=C1 |
Canonical SMILES | CC(C)(C)NC(=O)C1=CN=CC=C1 |
Introduction
Chemical Structure and Properties
N-Tert-butylnicotinamide has the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.231 g/mol . The compound contains a pyridine ring with a carboxamide group substituted at the 3-position, and the amide nitrogen is bonded to a tert-butyl group.
Physical and Chemical Properties
The basic physical and chemical properties of N-tert-butylnicotinamide can be summarized in the following table:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₄N₂O | |
Molecular Weight | 178.231 g/mol | |
CAS Number | 15828-08-7 | |
Storage Temperature | Ambient | |
MDL Number | MFCD00707839 |
The compound is typically available commercially at 96% purity . Its structure contains both hydrogen bond donor and acceptor sites, which contribute to its potential interactions with biological targets. Based on the properties of its derivatives, it likely has moderate solubility in organic solvents and limited water solubility.
Synthesis and Chemical Reactions
While the search results don't provide direct synthesis methods for N-tert-butylnicotinamide itself, we can infer possible synthetic routes from the information about its derivatives. One approach might mirror the synthesis of 5-bromo-N-tert-butylnicotinamide, which involves the reaction of a cyanopyridine with tert-butyl acetate in the presence of concentrated sulfuric acid.
Derivatives and Related Compounds
Several derivatives of N-tert-butylnicotinamide have been synthesized and studied, with modifications primarily at different positions of the pyridine ring.
6-Chloro-N-tert-butylnicotinamide
This derivative has molecular formula C₁₀H₁₃ClN₂O and molecular weight 212.676 g/mol . It contains a chlorine atom at the 6-position of the pyridine ring.
Key properties include:
Comparative Analysis of N-tert-butylnicotinamide and its Derivatives
The following table compares the properties of N-tert-butylnicotinamide with its halogenated derivatives:
The halogen substitutions affect properties such as molecular weight, lipophilicity, and melting point. These modifications are strategically important for altering the compound's biological activity, stability, and binding affinity in various applications.
Biological Significance and Applications
While the search results don't directly address the biological activity of N-tert-butylnicotinamide, we can infer potential applications from related compounds and research contexts.
Structural Building Block in Medicinal Chemistry
The N-tert-butylnicotinamide structure likely serves as an important building block in medicinal chemistry. The tert-butyl group can enhance metabolic stability and alter the pharmacokinetic properties of the parent nicotinamide. Additionally, the pyridine ring provides opportunities for further functionalization, as demonstrated by the halogenated derivatives described in the search results.
Analytical Methods and Characterization
The search results mention several analytical techniques relevant to the characterization of N-tert-butylnicotinamide and related compounds:
Fluorescence Polarization (FP) Assays
Fluorescence polarization has been used to characterize the binding of fluorescent ligands to target proteins and to evaluate compounds that interfere with these interactions . This technique could be applicable for studying the interaction of N-tert-butylnicotinamide with potential biological targets.
Current Research and Future Directions
The search results suggest several areas of ongoing research related to nicotinamide derivatives that may involve N-tert-butylnicotinamide:
Development of NNMT Inhibitors
Research on NNMT inhibitors is actively progressing, with efforts to develop potent and selective compounds that can effectively modulate NNMT activity in cellular systems . N-tert-butylnicotinamide and its derivatives could serve as foundational structures in this research.
High-Throughput Screening Methodologies
The development of robust high-throughput screening (HTS) methods, such as the fluorescence polarization-based competition assay mentioned in the search results , indicates ongoing efforts to discover and evaluate new compounds that interact with nicotinamide-related pathways.
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